4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine
Overview
Description
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine is a synthetic organic compound characterized by the presence of a piperidine ring attached to an imidazole moiety, which is further substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine typically involves multi-step organic reactions
Imidazole Formation: The imidazole ring can be synthesized through a condensation reaction between glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated benzene derivative reacts with the imidazole intermediate.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction involving a suitable diamine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(2,4-difluorophenyl)-1H-imidazol-2-yl]piperidine
- 4-[5-(3,5-difluorophenyl)-1H-imidazol-2-yl]piperidine
- 4-[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]piperidine
Uniqueness
Compared to similar compounds, 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3/c15-11-2-1-10(7-12(11)16)13-8-18-14(19-13)9-3-5-17-6-4-9/h1-2,7-9,17H,3-6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNENSCNHBZBIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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